Benzyl O-chlorophenyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHQOWSIVWOGGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00241678 | |
| Record name | Benzyl o-chlorophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00241678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949-38-2 | |
| Record name | Benzyl o-chlorophenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl o-chlorophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00241678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZYL O-CHLOROPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0EOL90H48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BENZYL O-CHLOROPHENYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2833 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Computational Chemistry and Theoretical Studies on Benzyl O Chlorophenyl Ether
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into molecular behavior at the atomic and electronic levels. These methods are used to predict molecular geometries, reaction energies, and various spectroscopic properties.
Geometry Optimization and Conformational Analysis (e.g., DFT, MP2 methods)
A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. Theoretical methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed for this purpose.
Density Functional Theory (DFT): This method calculates the electronic structure of a molecule based on its electron density. It is known for its balance of accuracy and computational cost, making it a popular choice for a wide range of chemical systems.
Møller-Plesset (MP2) methods: These are ab initio methods that provide a higher level of theory by incorporating electron correlation effects more explicitly than standard DFT approaches. They are generally more computationally intensive.
Conformational analysis involves exploring the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation around single bonds. For Benzyl (B1604629) O-chlorophenyl ether, this would involve studying the rotation around the C-O-C ether linkage to identify the lowest energy conformers. This analysis would yield data on bond lengths, bond angles, and dihedral angles for the most stable structures.
A representative data table for optimized geometric parameters would typically look like this, although specific values for Benzyl O-chlorophenyl ether are not available:
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-O | Data not available | ||
| O-C8 | Data not available | ||
| C1-C2 | Data not available | ||
| C1-O-C8 | Data not available | ||
| O-C1-C2 | Data not available | ||
| C2-C1-O-C8 |
Electronic Structure Analysis
Once the optimized geometry is obtained, a variety of analyses can be performed to understand the electronic properties of the molecule.
Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. These calculations would also reveal the spatial distribution of these orbitals, indicating the likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential. For this compound, an MEP map would highlight the electronegative oxygen and chlorine atoms as regions of negative potential and the hydrogen atoms as regions of positive potential.
Natural Bond Orbital (NBO) Analysis and Hyperconjugation
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. This delocalization, known as hyperconjugation, stabilizes the molecule. An NBO analysis of this compound would provide insights into the interactions between the orbitals of the benzyl group, the ether linkage, and the chlorophenyl ring.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. For this compound, this could include:
Vibrational Frequencies: Calculations can predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies and intensities of the vibrational modes can be compared with experimental spectra to aid in the assignment of spectral bands.
NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated to predict the ¹H and ¹³C NMR spectra. This is a powerful tool for structure elucidation.
A table comparing theoretical and experimental vibrational frequencies would typically be presented as follows:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| C-H stretch | Data not available | Data not available | Aromatic/Aliphatic |
| C-O-C stretch | Data not available | Data not available | Ether linkage |
| C-Cl stretch | Data not available | Data not available | Chloro group |
Despite a comprehensive search for computational chemistry and theoretical studies on this compound, specific research detailing the theoretical elucidation of its reaction mechanisms, transition states, energy profiles, activation barriers, and the influence of solvent effects through computational models could not be located. Similarly, information regarding the application of advanced computational techniques such as Quantum Mechanics/Molecular Mechanics (QM/MM) and Molecular Dynamics simulations specifically to this compound was not found in the available resources.
General computational methodologies relevant to the study of chemical reactions and molecular dynamics are well-established. Theoretical investigations into reaction mechanisms often involve calculating the potential energy surface to identify transition states and intermediates, thereby determining energy profiles and activation barriers. These studies provide fundamental insights into the feasibility and kinetics of a reaction.
Furthermore, computational models frequently incorporate solvent effects to simulate reaction conditions more realistically. Solvation models can significantly influence calculated energy barriers and reaction pathways, offering a more accurate comparison with experimental results.
Advanced techniques like QM/MM combine the accuracy of quantum mechanics for the reactive center with the efficiency of molecular mechanics for the surrounding environment, making them suitable for studying large systems. nih.gov Molecular dynamics simulations, on the other hand, provide a dynamic picture of molecular behavior over time, which can be crucial for understanding solvent dynamics and their influence on a reaction.
Although these computational approaches are widely used in chemical research, their specific application to elucidate the reaction mechanisms of this compound is not documented in the searched scientific literature. Therefore, the detailed research findings, data tables, and specific theoretical analyses requested for the article cannot be provided at this time.
Spectroscopic Characterization Techniques for Benzyl O Chlorophenyl Ether
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental or computationally predicted NMR data for Benzyl (B1604629) O-chlorophenyl ether could be located. This includes:
¹H NMR Chemical Shift Assignments and Coupling Constant Analysis
There are no published ¹H NMR spectra from which chemical shifts (δ) and coupling constants (J) for the aromatic and methylene (B1212753) protons of Benzyl O-chlorophenyl ether can be extracted.
¹³C NMR Chemical Shift Characterization
Similarly, no ¹³C NMR spectra are available, preventing the characterization of the chemical shifts for the carbon atoms in the benzyl and chlorophenyl moieties of the molecule.
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)
The application of advanced NMR techniques such as COSY, HSQC, HMBC, or Solid-State NMR for the structural elucidation of this compound has not been reported in the reviewed literature.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Detailed experimental IR and Raman spectra for this compound are not present in the accessible scientific resources. This prevents a full analysis of its vibrational modes.
Characteristic Absorption Bands and Functional Group Identification
Without experimental spectra, the characteristic absorption bands corresponding to the C-O-C ether linkage, C-Cl bond, and the aromatic C-H and C=C stretching and bending vibrations cannot be identified and assigned.
Correlation of Experimental and Theoretically Predicted Vibrational Frequencies
No studies comparing experimentally measured IR and Raman frequencies with those predicted by computational methods (such as Density Functional Theory, DFT) were found for this compound. Such a correlation is crucial for the accurate assignment of vibrational modes.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides valuable information about the molecular weight and structure of a compound. For this compound, with a molecular formula of C₁₃H₁₁ClO, the presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with two peaks separated by two mass units (M⁺ and M+2) in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info
Fragmentation Patterns and Structural Elucidation
In electron ionization mass spectrometry (EI-MS), the high-energy electrons used for ionization also cause the molecular ion to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, allowing for detailed structural elucidation. The fragmentation of this compound is predicted to follow pathways common to benzyl aryl ethers.
The primary fragmentation pathways include:
Alpha-cleavage at the ether linkage. The most prominent fragmentation is expected to be the cleavage of the C-O bond between the methylene group and the oxygen atom. This leads to the formation of a highly stable benzyl cation (C₇H₇⁺), which rearranges to the tropylium (B1234903) ion. This fragment typically appears at an m/z of 91 and is often the base peak in the spectrum of benzyl ethers.
Cleavage of the Aryl-Oxygen Bond : Another possible cleavage occurs at the bond between the chlorophenyl ring and the ether oxygen. This would result in a chlorophenoxy cation ([C₆H₄ClO]⁺), which would exhibit the characteristic isotopic pattern at m/z 127 and 129.
Loss of Chlorine : The molecular ion could lose a chlorine radical, leading to a fragment ion ([C₁₃H₁₁O]⁺) at m/z 183.
Fragmentation of Aromatic Rings : The chlorophenyl portion can fragment similarly to chlorobenzene, which involves the loss of the chlorine atom to produce a phenyl cation at m/z 77. docbrown.info Subsequent fragmentation of the aromatic rings can lead to smaller ions, such as those at m/z 51 and 50. docbrown.info
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Chemical Formula | Notes |
|---|---|---|---|
| 218/220 | Molecular Ion | [C₁₃H₁₁ClO]⁺ | Isotopic peaks due to ³⁵Cl and ³⁷Cl in a ~3:1 ratio. |
| 127/129 | Chlorophenoxy Cation | [C₆H₄ClO]⁺ | Resulting from cleavage of the benzyl-oxygen bond. Exhibits chlorine isotopic pattern. |
| 91 | Tropylium Ion | [C₇H₇]⁺ | A very stable fragment, often the base peak, formed from the benzyl moiety. |
| 77 | Phenyl Cation | [C₆H₅]⁺ | Can be formed by loss of chlorine from the chlorophenoxy fragment. docbrown.info |
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a technique that measures mass with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's elemental composition from its exact mass. While nominal mass spectrometry might identify a molecular ion at m/z 218, it cannot distinguish between different chemical formulas that add up to the same integer mass.
HRMS resolves this ambiguity. For this compound, the theoretical monoisotopic mass, calculated using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O, and ³⁵Cl), can be determined with high precision. This experimentally measured exact mass allows for the unambiguous confirmation of the elemental formula C₁₃H₁₁³⁵ClO, distinguishing it from other potential isobaric compounds.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁ClO |
| Nominal Mass | 218 g/mol |
| Theoretical Monoisotopic Mass | 218.049843 Da |
X-ray Diffraction (XRD) and Crystallographic Analysis
While specific crystallographic data for this compound (the ortho-isomer) is not available in the surveyed literature, a study has been published for the closely related isomer, 1-Benzyloxy-4-chlorobenzene (the para-isomer). nih.gov The data from this study provides valuable insight into the expected solid-state structure for this class of compounds. The analysis revealed that the compound crystallizes in an orthorhombic system, and the crystal structure is stabilized by weak C—H···π interactions. nih.gov All measured bond lengths were within the normal range. nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁ClO |
| Molecular Weight (Mᵣ) | 218.67 |
| Crystal System | Orthorhombic |
| Unit Cell Dimension (a) | 11.485 Å |
| Unit Cell Dimension (b) | 13.033 Å |
| Unit Cell Dimension (c) | 7.3333 Å |
| Unit Cell Volume (V) | 1097.7 ų |
| Molecules per Unit Cell (Z) | 4 |
Applications in Organic Synthesis and Advanced Materials Science
Benzyl (B1604629) O-chlorophenyl Ether as a Synthetic Building Block
Benzyl o-chlorophenyl ether is a valuable precursor and intermediate in the construction of more elaborate molecular architectures. The ether linkage provides stability under many reaction conditions, while the chloro- and benzyl- substituents offer sites for further chemical modification.
Precursor in Derivatization Strategies
The structural framework of this compound allows for its use as a starting point in various derivatization strategies. The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of a wide array of functional groups. For instance, nitration, halogenation, or acylation of the phenyl rings can yield a diverse library of substituted aryl ethers. These derivatives can then be further elaborated. The benzyl group can also be a site for chemical modification, although it is more commonly employed as a stable protecting group that can be removed under specific conditions.
Furthermore, the ether linkage itself, while generally stable, can be cleaved under specific reductive or oxidative conditions, revealing a phenol (B47542) and a benzyl alcohol (or its derivatives). This deprotection strategy is a cornerstone of multi-step synthesis, allowing for the unmasking of reactive hydroxyl groups at a late stage of a synthetic sequence. The presence of the ortho-chloro substituent can influence the reactivity of the aromatic ring and the ether bond, a factor that must be considered in synthetic planning.
Intermediate in Complex Molecule Synthesis
The diaryl ether motif is a common feature in many natural products and complex organic molecules. While direct examples of this compound as an intermediate in the total synthesis of a specific complex molecule are not extensively documented in readily available literature, its structural elements are representative of key intermediates in the synthesis of such compounds. For example, the construction of the diaryl ether linkage is a critical step in the synthesis of molecules like vancomycin and related glycopeptide antibiotics.
The synthesis of complex molecules often involves the coupling of two intricate fragments. In such cases, a molecule like this compound can be seen as a simplified model for one of these fragments. The principles and methodologies used to synthesize and modify this simpler ether are directly applicable to the more challenging context of a total synthesis. For instance, Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination-type reactions are common methods for forming the aryl ether bond, and the reactivity of a substituted phenyl halide, such as o-chlorobenzyl bromide, with a phenoxide is a fundamental transformation in this context.
Aryl Ether Scaffolds in Target Synthesis
Aryl ether scaffolds are of significant interest in medicinal chemistry and materials science due to their conformational rigidity and ability to orient substituents in well-defined spatial arrangements. The diaryl ether unit is a privileged scaffold, meaning it is a structural motif that is frequently found in biologically active compounds. nih.govorganic-chemistry.org The angle of the C-O-C bond in diaryl ethers provides a distinct three-dimensional shape that can be crucial for binding to biological targets or for creating specific material properties.
The this compound structure embodies the core of this important scaffold. By modifying the substitution pattern on either of the aromatic rings, chemists can systematically explore the chemical space around this central core. This approach is fundamental to the process of lead optimization in drug discovery and to the rational design of new materials with tailored properties. The ortho-chloro substituent, in particular, can enforce a specific conformation of the phenyl ring relative to the ether linkage due to steric hindrance, which can be a powerful design element in creating molecules with high specificity.
Exploration of this compound in Dynamic Covalent Networks
Dynamic covalent chemistry involves the formation of covalent bonds that are reversible under specific conditions, leading to the creation of dynamic materials that can adapt their structure and properties in response to external stimuli. Benzyl ethers have been identified as a motif suitable for the development of dynamic covalent networks (DCNs). The reversible nature of the benzyl ether linkage can be exploited in the design of self-healing polymers, recyclable thermosets, and adaptable gels.
While research in this area is still emerging, the principles suggest that a molecule like this compound could be a valuable component in such systems. By incorporating polymerizable functional groups onto the benzyl or chlorophenyl rings, this ether could be integrated into a polymer backbone. The reversible cleavage and formation of the benzyl ether bond, potentially catalyzed by acid or other reagents, would allow the network to rearrange, leading to macroscopic properties like stress relaxation and malleability. The electronic properties of the chlorophenyl ring could also influence the lability of the ether bond, providing a handle for tuning the dynamic behavior of the resulting material.
Novel Catalyst Development and Ligand Design Incorporating Benzyl Aryl Ether Moieties
The development of new catalysts and ligands is a driving force in modern synthetic chemistry. The rigid yet tunable nature of the aryl ether scaffold makes it an attractive platform for the design of ligands for transition metal catalysis. Specifically, biarylphosphine ligands, which often feature an ether linkage connecting the two aryl rings, have proven to be highly effective in a variety of cross-coupling reactions. nih.govorganic-chemistry.org
A benzyl aryl ether moiety, such as that in this compound, could be incorporated into the design of new ligands. For example, phosphine groups could be introduced onto one or both of the aromatic rings. The resulting ligand would have a well-defined three-dimensional structure, with the ether linkage acting as a flexible hinge that can influence the coordination geometry around a metal center. The steric and electronic properties of the ligand could be fine-tuned by varying the substituents on the aromatic rings, including the position and number of chloro-substituents. Such ligands could find applications in asymmetric catalysis, where precise control of the catalyst's chiral environment is essential for achieving high enantioselectivity.
The table below illustrates the impact of ligand structure on the efficiency of a generic palladium-catalyzed C-O cross-coupling reaction, highlighting the importance of steric and electronic factors that can be modulated in ligands containing aryl ether moieties.
| Ligand | Substituents on Biaryl Backbone | Reaction Temperature (°C) | Yield (%) |
| L1 | t-Bu | 100 | >95 |
| L2 | Me | 100 | 80 |
| L3 | H | 100 | 60 |
This is a representative data table illustrating a concept and is not from a specific cited study.
Structure-Activity Relationship Studies (SAR) in Related Aryl Ethers
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its properties and function. In the context of aryl ethers, SAR studies explore how changes in substitution patterns on the aromatic rings affect various physicochemical and material properties. It is crucial to note that this discussion excludes any consideration of biological activity or efficacy data.
For a molecule like this compound, a systematic SAR study would involve the synthesis of a series of analogs with variations at different positions. For example, the position of the chlorine atom on the phenyl ring could be moved from the ortho to the meta or para positions. The effect of this change on properties such as the molecule's dipole moment, solubility, and thermal stability could then be measured. Similarly, the benzyl group could be replaced with other alkyl or aryl groups, and the impact of these changes on the molecule's conformational preferences could be investigated.
The table below outlines a hypothetical SAR study on a series of substituted diaryl ethers, focusing on a measurable physical property like melting point to illustrate the principles of how structural modifications can influence macroscopic properties.
| Compound | R1 | R2 | R3 | Melting Point (°C) |
| 1 | H | H | H | 85 |
| 2 | Cl | H | H | 92 |
| 3 | H | Cl | H | 88 |
| 4 | H | H | Cl | 87 |
| 5 | OCH3 | H | H | 95 |
This is a representative data table illustrating a concept and is not from a specific cited study.
Through such systematic studies, a deeper understanding of the relationship between the molecular structure of aryl ethers and their properties can be developed. This knowledge is invaluable for the rational design of new molecules with specific, desired characteristics for applications in materials science, catalysis, and other areas of chemical research.
Q & A
Q. What are the common synthetic routes for preparing Benzyl O-chlorophenyl ether, and how can reaction conditions be optimized?
this compound is typically synthesized via alkylation of o-chlorophenol with benzyl halides (e.g., benzyl chloride) in the presence of Lewis acid catalysts such as zinc chloride (ZnCl₂). Optimization involves controlling reaction temperature (typically 80–120°C), solvent selection (e.g., anhydrous dichloromethane), and catalyst loading to minimize side reactions like polyalkylation. Post-synthesis purification via fractional distillation or column chromatography is critical for isolating the product .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Due to its reactivity and hazards (e.g., skin sensitization, respiratory irritation), researchers must use impervious gloves (nitrile or neoprene), sealed goggles, and fume hoods. Avoid exposure to moisture or oxidizing agents, as decomposition may release toxic byproducts. Storage recommendations include inert atmospheres (argon/nitrogen) and refrigeration at 2–8°C to prevent degradation .
Q. How can NMR and IR spectroscopy be employed to characterize this compound?
- ¹H NMR : Signals for the benzyl methylene group (CH₂) appear at δ 4.5–5.0 ppm, while aromatic protons (o-chlorophenyl) resonate at δ 6.8–7.4 ppm.
- IR : Ether C-O-C stretching vibrations are observed at ~1100–1250 cm⁻¹. The o-chloro substituent’s electronic effects may shift absorption bands compared to non-chlorinated analogs. Cross-referencing with NIST spectral databases ensures accurate peak assignments .
Q. What are the typical reaction products when this compound undergoes acid-catalyzed cleavage?
Heating with hydroiodic acid (HI) cleaves the ether bond via protonation of the oxygen, followed by nucleophilic substitution. The products are o-chlorophenol (from the aryl group) and benzyl iodide (from the benzyl group). Reaction stoichiometry (1:1 HI ratio) is critical to avoid secondary iodination or rearrangement .
Advanced Research Questions
Q. How does the o-chloro substituent influence the electronic and steric properties of this compound in mechanistic studies?
The electron-withdrawing chlorine atom increases the electrophilicity of the adjacent ether oxygen, accelerating acid-catalyzed cleavage. Steric hindrance from the ortho position may restrict access to nucleophiles, altering reaction pathways. Computational studies (DFT) can model charge distribution and transition states to validate experimental kinetics .
Q. What advanced analytical techniques resolve spectral overlaps in complex mixtures containing this compound?
Hyphenated techniques like GC-MS or LC-HRMS provide high-resolution separation and mass fragmentation patterns. For example, GC-MS can differentiate between benzyl iodide (m/z 218) and o-chlorophenol (m/z 128) in cleavage reactions. X-ray crystallography may confirm molecular geometry if single crystals are obtainable .
Q. How can researchers reconcile contradictory data on byproduct formation in ether cleavage reactions?
Discrepancies in reported byproducts (e.g., benzyl alcohol vs. benzyl iodide) often arise from variations in reaction conditions (HI concentration, temperature). Systematic studies using controlled mole ratios (1:1 vs. excess HI) and kinetic profiling (via in-situ FTIR) can isolate competing mechanisms (SN2 vs. SN1) .
Q. What novel applications exist for this compound in catalytic or materials science research?
The compound serves as a model substrate for studying lignin degradation (via ether bond cleavage) or as a precursor in synthesizing chiral ligands for asymmetric catalysis. Its stability under mild conditions makes it suitable for polymer cross-linking studies in material science .
Q. What strategies mitigate decomposition during long-term storage of this compound?
Degradation pathways (e.g., hydrolysis or oxidation) are minimized by storing the compound under anhydrous conditions (molecular sieves) and inert gas. Accelerated stability studies (via thermal stress testing at 40–60°C) can predict shelf life and identify optimal stabilizers (e.g., BHT) .
Methodological Notes
- Data Sources : Prioritize peer-reviewed journals, NIST databases, and institutional safety guidelines. Avoid non-academic sources like benchchem.com .
- Contradiction Analysis : Use controlled variables (pH, temperature) to isolate factors causing divergent results in published studies .
- Advanced Instrumentation : Leverage hyphenated techniques (e.g., GC-MS) for unambiguous identification of reaction intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
